molecular formula C6H10O3 B14013585 1,4,7-Trioxaspiro[4.4]nonane CAS No. 176-34-1

1,4,7-Trioxaspiro[4.4]nonane

Cat. No.: B14013585
CAS No.: 176-34-1
M. Wt: 130.14 g/mol
InChI Key: SBJSXZBYZIAVMV-UHFFFAOYSA-N
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Description

1,4,7-Trioxaspiro[44]nonane is a unique organic compound characterized by its spirocyclic structure, which includes three oxygen atoms within a nine-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Trioxaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of diols with formaldehyde under acidic conditions to form the spirocyclic structure. Another method includes the use of lactones, which undergo cyclization reactions to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Trioxaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,4,7-Trioxaspiro[4.4]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,7-Trioxaspiro[4.4]nonane exerts its effects involves interactions with various molecular targets and pathways. Its spirocyclic structure allows it to engage in specific binding interactions, influencing biochemical processes and reactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in catalysis and molecular recognition .

Comparison with Similar Compounds

Uniqueness: 1,4,7-Trioxaspiro[4.4]nonane stands out due to its three oxygen atoms within the spirocyclic structure, providing unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and interactions .

Properties

CAS No.

176-34-1

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1,4,7-trioxaspiro[4.4]nonane

InChI

InChI=1S/C6H10O3/c1-2-7-5-6(1)8-3-4-9-6/h1-5H2

InChI Key

SBJSXZBYZIAVMV-UHFFFAOYSA-N

Canonical SMILES

C1COCC12OCCO2

Origin of Product

United States

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